molecular formula C19H19F2N3O4S B2577503 N1-(2,4-difluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896267-40-6

N1-(2,4-difluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2577503
CAS RN: 896267-40-6
M. Wt: 423.43
InChI Key: DDIQRMZBWZXKAN-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, also known as DPOP, is a novel chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. DPOP is a small molecule inhibitor that targets protein-protein interactions and has shown promising results in preclinical studies.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis and rearrangement of sulfonamide derivatives, leading to the formation of pyrrolidin-3-ones and other related compounds. For instance, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine were synthesized and subjected to reactions affording pyrrolidin-3-ones instead of the expected 1,4-oxazepanes, suggesting a unique mechanistic pathway (Králová et al., 2019). Additionally, the synthesis of 4-(trifluoromethyl)pyrrolidines containing various substituents like sulfonyl and sulfamide groups has been explored, highlighting the versatility of pyrrolidin-based compounds in chemical synthesis (Markitanov et al., 2016).

Interaction Studies

Studies on the interactions and properties of these compounds have been conducted, including the investigation of aryl–perfluoroaryl stacking interactions, hydrogen bonding, and steric effects in controlling the structure of supramolecular assemblies of N,N′-diaryloxalamides. These interactions are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and molecular engineering (Piotrkowska et al., 2007).

Photochemical and Electrochemical Studies

The photochemical behavior of N-oxysuccinimidoarylsulfonate photoacid generators (PAGs) has been studied to understand the reaction mechanisms and photoacid generation pathways. Such studies are pivotal for applications in photolithography and materials science (Ortica et al., 2001).

Biological and Environmental Applications

Research into the novel insecticide flubendiamide, which shows strong activity against lepidopterous pests, demonstrates the application of sulfonyl and pyrrolidinyl derivatives in developing new agrochemicals. The unique structure of flubendiamide, including a sulfonylalkyl group, indicates the potential for these compounds in creating effective pest management solutions (Tohnishi et al., 2005).

properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(2,4-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O4S/c20-13-8-9-17(16(21)11-13)23-19(26)18(25)22-12-14-5-4-10-24(14)29(27,28)15-6-2-1-3-7-15/h1-3,6-9,11,14H,4-5,10,12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIQRMZBWZXKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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